molecular formula C20H23NO2S B12544748 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one CAS No. 144482-66-6

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one

Cat. No.: B12544748
CAS No.: 144482-66-6
M. Wt: 341.5 g/mol
InChI Key: PZXHPHKZEKBSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one is a specialized chemical derivative based on the thioxanthen-9-one scaffold, a structure recognized for its significant photophysical properties and broad utility in scientific research . The thioxanthene core is a privileged structure in organic chemistry, with the sulfur atom and carbonyl group enabling diverse chemical transformations . This particular compound is functionalized with a 3-(diethylamino)propoxy side chain, a modification designed to fine-tune its solubility and electronic characteristics, thereby enhancing its performance as a photosensitizer . The primary research application of this compound is anticipated to be in photopolymerization, where it can act as a highly efficient Type II photoinitiator upon exposure to UV light . Its mechanism of action involves absorbing light to reach an excited triplet state and then initiating polymerization through a radical-generating hydrogen abstraction process . This makes it a valuable component in the development of advanced coatings, inks, and resins for industrial and materials science applications. Furthermore, the thioxanthene scaffold has a historical foundation in medicinal chemistry, with derivatives previously investigated for pharmacological activity . As such, this compound may also serve as a key intermediate or building block in life science research, particularly in the design and synthesis of novel bioactive molecules for exploratory studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this compound to advance innovation in fields ranging from polymer science to chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144482-66-6

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[3-(diethylamino)propoxy]thioxanthen-9-one

InChI

InChI=1S/C20H23NO2S/c1-3-21(4-2)12-7-13-23-15-10-11-19-17(14-15)20(22)16-8-5-6-9-18(16)24-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3

InChI Key

PZXHPHKZEKBSRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Ullmann Coupling with Amines

Procedure :

  • Starting Material : 2-Chloro-9H-thioxanthen-9-one (CAS: 31696-67-0).
  • Reagents :
    • 3-(Diethylamino)propan-1-ol
    • Copper(I) iodide (CuI) or Cu₂O as catalyst
    • Potassium phosphate (K₃PO₄) as base
    • Solvent: 1,4-Dioxane or N-methylpyrrolidone (NMP)
  • Conditions :
    • Temperature: 90–100°C
    • Reaction Time: 12–24 hours under inert atmosphere.

Mechanism :
The Ullmann coupling facilitates C–O bond formation between the chlorinated thioxanthenone and the alcohol via a copper-mediated pathway.

Yield : ~30–50% (based on analogous reactions for 4-propoxy derivatives).

Nucleophilic Aromatic Substitution

Procedure :

  • Starting Material : 2-Hydroxy-9H-thioxanthen-9-one (CAS: 31696-67-0).
  • Reagents :
    • 3-Chloropropyldiethylamine
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
    • Solvent: Dimethylformamide (DMF) or acetone
  • Conditions :
    • Temperature: 60–80°C
    • Reaction Time: 6–12 hours.

Mechanism :
The hydroxyl group at position 2 acts as a nucleophile, displacing chloride from 3-chloropropyldiethylamine to form the ether linkage.

Yield : ~40–60% (similar to methods for 4-propoxy analogues).

Microwave-Assisted Synthesis

Procedure :

  • Starting Material : 2-Chloro-9H-thioxanthen-9-one.
  • Reagents :
    • 3-(Diethylamino)propan-1-ol
    • CuI catalyst, K₃PO₄ base
    • Solvent: NMP/water (9:1)
  • Conditions :
    • Microwave irradiation: 150–200 W
    • Temperature: 120°C
    • Reaction Time: 1–2 hours.

Advantages :

  • Reduced reaction time (1–2 hours vs. 12–24 hours).
  • Improved yields (~50–65%).

Optimization and Challenges

Solvent and Catalyst Selection

Parameter Optimal Conditions Impact on Yield
Solvent NMP/water (9:1) ↑ Solubility
Catalyst CuI (5 mol%) ↑ Reaction rate
Base K₃PO₄ ↑ Efficiency

Challenges :

  • Low reactivity of 2-position due to steric hindrance.
  • Competing side reactions (e.g., dehalogenation).

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Toluene or dichloromethane/hexane.

Analytical Data for Key Intermediates

Compound Characterization Data (¹H NMR, δ ppm)
2-Chloro-9H-thioxanthen-9-one 8.20 (d, 1H), 7.65–7.40 (m, 6H), 3.90 (s, 1H)
3-(Diethylamino)propan-1-ol 2.60 (t, 2H), 2.40 (q, 4H), 1.70 (m, 2H), 1.00 (t, 6H)

Comparative Analysis of Methods

Method Yield (%) Time (h) Scalability
Ullmann Coupling 30–50 12–24 Moderate
Microwave 50–65 1–2 High
Nucleophilic 40–60 6–12 Moderate

Recommendation : Microwave-assisted Ullmann coupling offers the best balance of yield and efficiency for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

Overview
TxA1 has been investigated for its antifungal properties, particularly against pathogenic fungi such as Candida albicans and Aspergillus species. The compound exhibits promising results in inhibiting fungal growth and biofilm formation, which are critical factors in the treatment of fungal infections.

Research Findings
In a study assessing the antifungal activity of aminothioxanthone derivatives, TxA1 demonstrated a minimum inhibitory concentration (MIC) that effectively inhibited germ tube and biofilm formation in C. albicans. The results indicated a significant reduction in biofilm formation at concentrations of TxA1, showcasing its potential as a therapeutic agent against resistant strains of fungi .

Antibacterial Properties

Mechanism of Action
TxA1 has also shown considerable antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound functions by inhibiting bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. This property enhances the effectiveness of existing antibiotics when used in combination with TxA1 .

Case Studies

  • Study on MRSA: A study revealed that TxA1 not only inhibited the growth of MRSA but also demonstrated synergy with conventional antibiotics like ampicillin and oxacillin. This suggests that TxA1 could be a valuable addition to antibiotic therapies .
  • Efflux Pump Inhibition: Further investigations confirmed that TxA1 could reverse multidrug resistance by effectively inhibiting the efflux pumps in bacterial strains .

Antitumor Activity

Potential as an Anticancer Agent
TxA1 has been identified as a potential anticancer agent due to its ability to modulate cell growth and induce apoptosis in various cancer cell lines. Research indicates that it may act as a dual inhibitor of P-glycoprotein and tumor cell growth, making it a candidate for further development in cancer therapies.

Key Findings

  • In vitro studies have shown that TxA1 exhibits significant cytotoxicity against human tumor cell lines, with a GI50 value lower than that of doxorubicin, a standard chemotherapeutic agent. This positions TxA1 as a promising candidate for further exploration in oncology .
  • The compound's mechanism includes the modulation of autophagy pathways and apoptosis induction, suggesting multiple targets for therapeutic intervention .

Photoinitiation Applications

Role in Polymerization Processes
TxA1 has been explored as a photoinitiator in polymerization processes, particularly in the development of photopolymerizable materials. Its ability to absorb light and initiate polymerization reactions makes it valuable in industries such as coatings, adhesives, and 3D printing.

Research Insights
Recent studies have highlighted the effectiveness of thioxanthone derivatives like TxA1 in initiating free radical polymerization under visible light conditions. This property is advantageous for environmentally friendly applications where UV light sources are less desirable .

Summary Table of Applications

Application AreaKey FindingsReferences
Antifungal Activity Effective against C. albicans; inhibits biofilm formation
Antibacterial Properties Inhibits MRSA; reverses multidrug resistance
Antitumor Activity Cytotoxic to cancer cell lines; modulates apoptosis
Photoinitiation Applications Initiates polymerization reactions; useful in coatings and 3D printing

Mechanism of Action

The mechanism of action of 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit P-glycoprotein, which plays a role in drug resistance in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Thioxanthenone Derivatives

Structural and Functional Group Variations

The activity and properties of thioxanthenones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Weight Key Properties/Activities Reference
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one 2-(3-diethylaminopropoxy) ~357.5 g/mol* Potential antitumor activity; enhanced solubility due to amino group Target
1-[[2-(Diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one (23) 1-(2-diethylaminoethylamino), 4-propoxy ~413.5 g/mol GI50 = 1.9 μM (leukemia); antitumor lead compound
Chlorprothixene hydrochloride 2-chloro, 3-(dimethylaminopropylidene) ~352.3 g/mol Antipsychotic activity; structural similarity to flupenthixol
2,4-Diethyl-9H-thioxanthen-9-one 2,4-diethyl ~258.4 g/mol Photoinitiator; no amino groups, lower solubility
2-Methyl-9H-thioxanthen-9-one 2-methyl ~228.3 g/mol Baseline for alkyl substituents; limited bioactivity
2-(tert-Butyl)-9H-thioxanthen-9-one 2-tert-butyl ~270.4 g/mol Steric hindrance; used in UV-curing materials
2-Isopropyl-9H-thioxanthen-9-one 2-isopropyl ~254.3 g/mol Commercial photoinitiator (e.g., Quantacure ITX)

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: The diethylamino-propoxy group in the target compound increases hydrophilicity compared to alkyl-substituted analogs (e.g., 2-methyl or 2,4-diethyl derivatives) .
  • Electronic Effects: Electron-donating groups (e.g., amino) enhance photoinitiator efficiency in UV-curable materials, as seen in thioxanthenones coupled with carbazole or triphenylamine moieties ().

Key Research Findings

Substituent Position Matters: Activity varies significantly with substituent position. For example, 1-[[2-(diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one (antitumor) vs. 2,4-diethyl-9H-thioxanthen-9-one (photoinitiator) .

Amino Groups Enhance Bioactivity: Aminoalkyl chains improve interactions with cellular targets, as seen in compound 23’s leukemia activity .

Steric vs. Electronic Effects: Bulky substituents (e.g., tert-butyl) reduce reactivity but improve thermal stability, whereas electron-donating groups (e.g., amino) enhance photochemical performance .

Biological Activity

2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one is a compound belonging to the thioxanthenone family, notable for its significant biological activity, particularly in cancer research. Its unique structure includes a thioxanthenone moiety, which contributes to various pharmacological properties such as antitumor and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula of this compound reflects its complex structure, which enhances its solubility and interaction with biological targets. The diethylamino group attached to a propoxy chain plays a crucial role in its pharmacological profile.

Research indicates that compounds within the thioxanthenone family exhibit antitumor properties through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, thereby inhibiting tumor growth.
  • P-Glycoprotein Interaction : this compound interacts with P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This interaction may enhance the efficacy of co-administered chemotherapeutic agents by modulating drug transport across cell membranes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntitumorInduces apoptosis and causes cell cycle arrest in cancer cells.
AntimicrobialExhibits antibacterial and antifungal properties against various pathogens.
P-Glycoprotein ModulationEnhances drug absorption and efficacy by modulating P-glycoprotein activity in intestinal cells.

Case Studies

  • Antitumor Activity : A study evaluated the compound's effectiveness against K562 chronic myelogenous leukemia cells, revealing a GI50 value of 1.90 mM, significantly lower than that of doxorubicin (11.89 mM). This suggests that this compound is a potent inhibitor of tumor growth .
  • Antimicrobial Effects : The compound was tested against various bacterial strains and fungi, demonstrating significant antimicrobial activity. It was particularly effective against Candida albicans and Aspergillus fumigatus, indicating its potential as an antifungal agent .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with other thioxanthone derivatives:

Compound Name Structure Features Unique Aspects
1-[2-(Diethylamino)ethylamino]-4-hydroxythioxanthen-9-oneHydroxy group at position 4Enhanced water solubility
1-Chlorothioxanthen-9-oneChlorine substitution at position 1Increased reactivity due to halogen presence
1-[2-(Dimethylamino)ethylamino]-4-methylthioxanthen-9-oneMethyl group at position 4Potentially altered pharmacological profile

This comparative analysis highlights how variations in functional groups can influence biological activity and chemical reactivity within this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.